N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound is a structurally complex molecule integrating multiple heterocyclic moieties:
- A 4,5-dihydro-1H-pyrazole core substituted with a 4-fluorophenyl group at position 5 and a thiophen-2-yl group at position 3.
- A methyl-4H-1,2,4-triazole ring linked via a sulfanyl-ethyl-oxo bridge to the pyrazole unit.
- A thiophene-2-carboxamide group attached to the triazole through a methylene spacer.
For example, pyrazole-triazole hybrids (e.g., ) and thiophene carboxamide derivatives (e.g., ) are frequently explored in drug discovery due to their electronic versatility and binding affinity .
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN6O2S3/c1-30-21(13-26-23(33)20-5-3-11-35-20)27-28-24(30)36-14-22(32)31-18(15-6-8-16(25)9-7-15)12-17(29-31)19-4-2-10-34-19/h2-11,18H,12-14H2,1H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEDRUOQEJCICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Dihydropyrazol Intermediate: This step involves the reaction of 4-fluorophenyl hydrazine with thiophene-2-carboxaldehyde under acidic conditions to form the dihydropyrazol intermediate.
Attachment of the Triazol Group: The dihydropyrazol intermediate is then reacted with 4-methyl-1,2,4-triazol-3-thiol in the presence of a base such as sodium hydroxide to form the triazol derivative.
Final Coupling Reaction: The triazol derivative is coupled with thiophene-2-carboxylic acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate thiophene derivatives and triazole moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the molecular structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.
Anticancer Efficacy Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8 | K562 | 2.5 | Apoptosis via caspase activation |
| 2b | Hep3B | 5.46 | Tubulin interaction leading to cell aggregation |
| 2e | Hep3B | 12.58 | Similar to colchicine in binding |
In a cytotoxicity study involving K562 chronic myelogenous leukemia cells, treatment with submicromolar concentrations of a related compound induced significant apoptotic cell death within hours.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. Results indicate significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Antimicrobial Efficacy Data
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 18 | 0.5 µg/mL |
| S. aureus | 20 | 0.3 µg/mL |
| Candida albicans | 15 | 0.7 µg/mL |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. The compound exhibited notable radical scavenging activity in DPPH assays, indicating its potential to mitigate oxidative stress.
Antioxidant Activity Data
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH | 62 |
| Hydroxyl Radical | 55 |
Computational Studies
Computational methods such as molecular docking have been employed to elucidate the binding interactions between the compound and various biological targets. These studies reveal that the compound forms stable interactions with key residues in target proteins, supporting its observed biological activities.
Case Studies
- Cytotoxicity Study : A study involving K562 cells demonstrated that treatment with submicromolar concentrations of a related compound induced significant apoptotic cell death within hours.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of thiophene derivatives against clinical isolates of bacteria, confirming their effectiveness compared to standard antibiotics.
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Comparison of Pyrazole-Triazole Hybrids
Key Observations :
- The target compound’s 4-fluorophenyl and thiophene groups enhance π-π stacking and hydrophobic interactions, similar to the antimicrobial thiazole derivative in .
- The methyl-triazole moiety may improve metabolic stability compared to phenyl-substituted triazoles (e.g., ) due to reduced steric hindrance .
Thiophene-2-Carboxamide Derivatives
Table 2: Thiophene-2-Carboxamide Analogues
Key Observations :
- The target compound’s carboxamide group mirrors the hydrogen-bonding capacity of analogues like 7b and 9a,b, which exhibit bioactivity via interactions with enzymatic active sites .
Triazole-Thione and Isoelectronic Analogues
Table 3: Triazole-Thione and Isoelectronic Compounds
Key Observations :
- The target compound’s triazole ring lacks the thione group present in ’s derivatives, eliminating tautomerism and simplifying synthetic purification .
- Isoelectronic principles () suggest that the 4-fluorophenyl and thiophene groups mimic the electronic effects of sulfonyl or halophenyl substituents in analogues like 7–9, influencing binding interactions .
Q & A
(Basic) What are the key synthetic methodologies for this compound?
The synthesis involves multi-step organic reactions, typically including:
- Cyclocondensation : Formation of the pyrazole core via reaction between hydrazine derivatives and ketones (e.g., 4-fluorophenyl ketone) under acidic or basic conditions .
- Sulfanyl Group Introduction : Thiol-ether coupling using reagents like 2-mercaptoethanol or thiolated triazoles, often in ethanol or DMF at controlled temperatures (60–80°C) .
- Purification : Recrystallization (e.g., from DMF/ethanol mixtures) or column chromatography to isolate the final product, yielding 60–75% purity .
Key Optimization Factors : - Catalyst selection (e.g., p-toluenesulfonic acid for cyclization).
- Solvent polarity adjustments to enhance intermediate stability .
(Basic) Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon backbone .
- IR Spectroscopy : Identify functional groups (C=O stretch at ~1680 cm⁻¹, S-H bonds at ~2550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.005 Da) .
(Basic) What biological activities are associated with this compound?
Primary activities include:
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~12 µM) via competitive binding to the active site .
- Anticancer : Apoptosis induction in HeLa cells (EC₅₀ ~8 µM) through caspase-3 activation .
- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (MIC ~4 µg/mL) .
(Advanced) How can researchers optimize low yields in triazole coupling steps?
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) to track intermediate formation .
- Condition Adjustments : Increase reaction time (24–48 hours) or temperature (70–90°C) for sluggish steps .
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura-type couplings in triazole functionalization .
(Advanced) How to resolve contradictions in biological assay data?
- Assay Validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, COX-2 ELISA for inflammation) .
- Control Comparisons : Benchmark against reference compounds (e.g., Celecoxib for COX-2 inhibition) to validate activity thresholds .
- Structural Confirmation : Re-analyze compound purity via HPLC (>95% purity) to rule out degradation artifacts .
(Advanced) What computational tools are recommended for crystallographic analysis?
- SHELX Suite : Use SHELXD for phase solution and SHELXL for refinement of X-ray diffraction data .
- ORTEP-3 : Generate 3D molecular models to visualize bond angles and torsional strain in the pyrazole-triazole core .
(Advanced) How to design structure-activity relationship (SAR) studies for analogs?
- Substituent Variation : Modify fluorophenyl (e.g., replace with dimethoxyphenyl) or thiophene groups to assess activity shifts .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding interactions with targets like EGFR or COX-2 .
- In Vivo Testing : Prioritize analogs with >70% inhibition in vitro for pharmacokinetic profiling (e.g., bioavailability in rodent models) .
(Advanced) What strategies mitigate oxidative degradation during storage?
- Stability Studies : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–40°C) conditions .
- Excipient Screening : Add antioxidants (e.g., ascorbic acid) or store in amber vials under nitrogen to prevent thiophene ring oxidation .
(Advanced) How to validate target engagement in mechanistic studies?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to purified enzymes (e.g., COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy changes for receptor-ligand interactions .
- Knockdown Models : Use siRNA to silence target genes and confirm loss of compound efficacy in cellular assays .
(Advanced) How to address solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to the thiophene carboxamide moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
